molecular formula C6H5Cl2NO B036368 (5,6-Dichloropyridin-2-yl)methanol CAS No. 1227601-48-0

(5,6-Dichloropyridin-2-yl)methanol

Cat. No. B036368
M. Wt: 178.01 g/mol
InChI Key: GQGAIINAEFCDJC-UHFFFAOYSA-N
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Description

(5,6-Dichloropyridin-2-yl)methanol is a chemical compound with distinctive structural and chemical properties. It is a derivative of pyridine, a basic heterocyclic organic compound.

Synthesis Analysis

  • The compound can be synthesized through various chemical reactions. For instance, one study discusses the synthesis of a related compound, where a condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde without a catalyst or solvent resulted in a complex molecular structure (Percino et al., 2005).

Molecular Structure Analysis

  • Molecular structure analysis of similar compounds demonstrates intricate details. For instance, the crystal and molecular structure analysis of a related compound showed specific intermolecular hydrogen bond types and crystallographic data (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

  • These compounds can participate in various chemical reactions, leading to the formation of novel derivatives. For example, a study showed the novel synthesis of pyrimido[5,4-d]pyrrole derivatives from similar pyridine compounds through specific chemical reactions (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

  • The physical properties of such compounds can be complex. For example, a related compound demonstrated specific crystalline properties and molecular electrostatic potential characteristics (Gumus et al., 2018).

Chemical Properties Analysis

  • Chemical properties of these compounds can vary. For instance, a study on a related compound showed its ability to oxidize amines and alcohols under specific conditions, suggesting a diverse range of chemical behaviors (Mitsumoto & Nitta, 2004).

Scientific Research Applications

Crystal Structure Analysis

One study focuses on the synthesis, characterization, and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, demonstrating unexpected results from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. The compound showed symmetrical molecular structure with significant stabilization due to intramolecular hydrogen bonds, highlighting the molecular and crystalline structure's role in stabilization and isolation of crystal forms (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Organic Synthesis and Chemical Reactions

Research on the catalytic hydrogenation of derivatives has shown how specific conditions can lead to the synthesis of compounds with potential applications in medicinal chemistry and materials science. For example, studies have explored the synthesis of nickel complexes with bidentate N,O-type ligands, indicating their application in the catalytic oligomerization of ethylene, which could be critical for developing new materials and chemical processes (Kermagoret & Braunstein, 2008).

Biocatalysis and Green Chemistry

A notable study in the field of green chemistry involves the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, offering a green, economic, and efficient synthesis method. This approach not only improves substrate tolerance and reduces product inhibition but also showcases the potential for high-efficiency synthesis in pharmaceutical intermediates production (Chen et al., 2021).

Material Science and Photophysical Properties

Studies have also delved into the synthesis and structural analysis of compounds involving (5,6-Dichloropyridin-2-yl)methanol derivatives, contributing to the understanding of material science and photophysical properties. For instance, the synthesis and magnetic characterizations of new complexes offer insights into the magnetic properties and potential applications in designing new magnetic materials (Calancea et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5,6-dichloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGAIINAEFCDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305107
Record name 5,6-Dichloro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dichloropyridin-2-yl)methanol

CAS RN

1227601-48-0
Record name 5,6-Dichloro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-dichloropyridin-2-yl)methanol
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